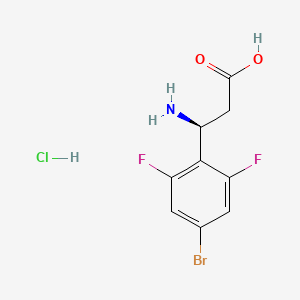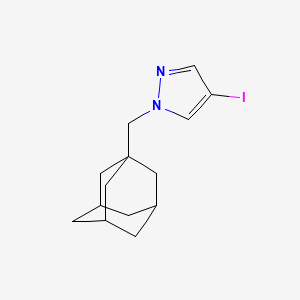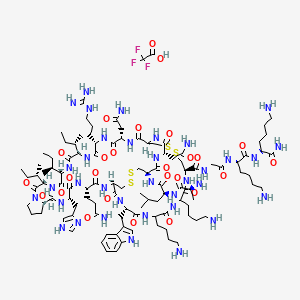
2-Fluoro-1-methoxy-3-methyl-4-(trifluoromethyl)benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Fluoro-1-methoxy-3-methyl-4-(trifluoromethyl)benzene is an organic compound with a complex structure that includes fluorine, methoxy, methyl, and trifluoromethyl groups attached to a benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-1-methoxy-3-methyl-4-(trifluoromethyl)benzene typically involves multiple steps. One common method starts with the fluorination of 1,3-dimethoxybenzene, followed by trifluoromethylation to introduce the trifluoromethyl group . The reaction conditions often require the use of specific catalysts and reagents to ensure the desired substitutions occur efficiently.
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using optimized conditions to maximize yield and purity. Techniques such as continuous flow reactors and advanced purification methods are employed to produce the compound on a commercial scale.
Análisis De Reacciones Químicas
Types of Reactions
2-Fluoro-1-methoxy-3-methyl-4-(trifluoromethyl)benzene can undergo various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic aromatic substitution reactions due to the presence of electron-withdrawing groups like fluorine and trifluoromethyl.
Oxidation and Reduction: The methoxy and methyl groups can be oxidized or reduced under specific conditions, leading to different derivatives.
Coupling Reactions: It can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for coupling reactions, strong bases for nucleophilic substitutions, and oxidizing agents for oxidation reactions. The conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can produce biaryl compounds, while oxidation reactions can yield aldehydes or carboxylic acids .
Aplicaciones Científicas De Investigación
2-Fluoro-1-methoxy-3-methyl-4-(trifluoromethyl)benzene has several applications in scientific research:
Mecanismo De Acción
The mechanism by which 2-Fluoro-1-methoxy-3-methyl-4-(trifluoromethyl)benzene exerts its effects depends on its interaction with molecular targets. The presence of electron-withdrawing groups like fluorine and trifluoromethyl can influence the compound’s reactivity and binding affinity to various enzymes and receptors. These interactions can modulate biological pathways and lead to specific physiological effects .
Comparación Con Compuestos Similares
Similar Compounds
2-Fluoro-3-methoxy-1-methyl-4-(trifluoromethyl)benzene: Similar structure but different substitution pattern.
1-Fluoro-2-Methoxy-3-(trifluoroMethyl)benzene: Another isomer with a different arrangement of substituents.
Uniqueness
2-Fluoro-1-methoxy-3-methyl-4-(trifluoromethyl)benzene is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .
Propiedades
Fórmula molecular |
C9H8F4O |
|---|---|
Peso molecular |
208.15 g/mol |
Nombre IUPAC |
2-fluoro-1-methoxy-3-methyl-4-(trifluoromethyl)benzene |
InChI |
InChI=1S/C9H8F4O/c1-5-6(9(11,12)13)3-4-7(14-2)8(5)10/h3-4H,1-2H3 |
Clave InChI |
OSSOAAPDFMXTLA-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=CC(=C1F)OC)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![6-Amino-2-(2-(dimethylamino)ethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B14029989.png)









